6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorospiro[3Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in pharmaceutical synthesis.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Spiro[3.3]heptane-2,2-dicarboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
6-Chlorospiro[3.3]heptane-2,2-dicarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness: 6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C9H11FO4 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid |
InChI |
InChI=1S/C9H11FO4/c10-5-1-8(2-5)3-9(4-8,6(11)12)7(13)14/h5H,1-4H2,(H,11,12)(H,13,14) |
InChI Key |
SWAVRKBOSMKUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)C(=O)O)F |
Origin of Product |
United States |
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